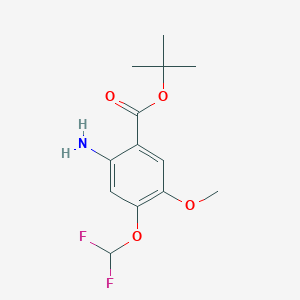

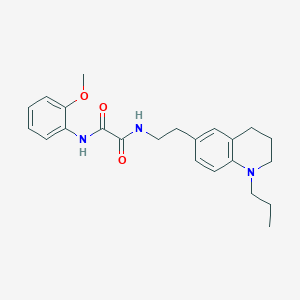

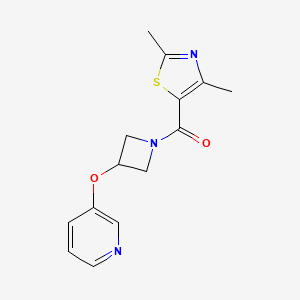

![molecular formula C13H9BrN2 B2405432 2-(2-Bromophenyl)imidazo[1,2-a]pyridine CAS No. 115769-03-4](/img/structure/B2405432.png)

2-(2-Bromophenyl)imidazo[1,2-a]pyridine

説明

Imidazo[1,2-a]pyridines, such as 2-(2-Bromophenyl)imidazo[1,2-a]pyridine, are recognized as important fused bicyclic heterocycles . They are considered as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be directly functionalized, which is considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . The recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

2-(2-Bromophenyl)imidazo[1,2-a]pyridine is a solid with a melting point of 216-220 °C . Its linear formula is C13H9BrN2 and it has a molecular weight of 273.13 .科学的研究の応用

1. Synthesis Techniques and Chemical Reactions

2-(2-Bromophenyl)imidazo[1,2-a]pyridine is a compound of interest in various chemical synthesis processes. In one study, a copper-catalyzed selenylation process for nitrogen heterocycle-fused imidazo[1,2-a]pyridines and benzo[b]selenophenes was developed, highlighting its utility in creating complex chemical structures (Sun et al., 2017). Another research demonstrated the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, indicating the versatility of this compound in creating hybrid chemical structures (Zhang et al., 2016).

2. Medicinal Chemistry and Biological Activity

In medicinal chemistry, imidazo[1,2-a]pyridine derivatives, including those based on 2-(2-bromophenyl)imidazo[1,2-a]pyridine, have been extensively studied. These compounds are clinically important in the treatments of heart and circulatory failures, with many under development for pharmaceutical uses (Kwong et al., 2019). The structural diversity and biological activity of these compounds have been explored for various therapeutic applications, showcasing their potential in drug development.

3. Heterocyclic Ring Synthesis

Imidazo[1,2-a]pyridines, including 2-(2-bromophenyl) variants, are important in the synthesis of heterocyclic rings. A continuous flow synthesis method for imidazo[1,2-a]pyridine-2-carboxylic acids, directly from 2-aminopyridines and bromopyruvic acid, represents a significant advance in this field (Herath et al., 2010). These methods demonstrate the compound's role in efficient and innovative synthesis processes.

4. Corrosion Inhibition Studies

The use of imidazo[1,2-a]pyridine derivatives in corrosion inhibition studies for carbon steel surfaces in saline media has been investigated. This application showcases the compound's potential in industrial and material science contexts (Kubba & Al-Joborry, 2020).

Safety and Hazards

特性

IUPAC Name |

2-(2-bromophenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-11-6-2-1-5-10(11)12-9-16-8-4-3-7-13(16)15-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQOGAMWHPUXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)imidazo[1,2-a]pyridine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

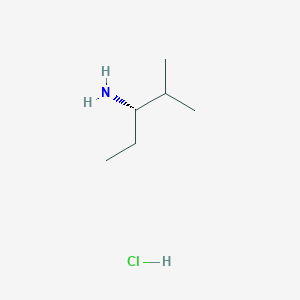

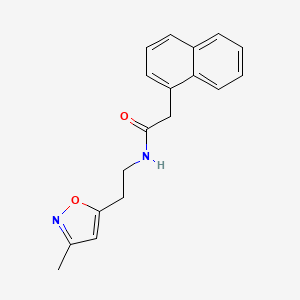

![Dimethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2405352.png)

![3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2405364.png)